molecular formula C15H19NO3S2 B2534502 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide CAS No. 2034354-25-9

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide

Cat. No.: B2534502
CAS No.: 2034354-25-9
M. Wt: 325.44
InChI Key: VAFWZYZORPNMAC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide ( 2034354-25-9) is a synthetic organic compound of significant interest in medicinal chemistry research, with a molecular formula of C15H19NO3S2 and a molecular weight of 325.5 g/mol . Its unique molecular structure incorporates a thiophene ring, a hydroxyl group, and a sulfonamide functional group, creating a versatile scaffold with a balanced profile of hydrophilicity and lipophilicity that can be favorable for biological activity and further chemical modification . The presence of the sulfonamide group is particularly noteworthy, as this moiety is a key pharmacophore in a class of compounds being investigated as potent and selective NLRP3 inflammasome inhibitors (NSIs) . Dysregulation of the NLRP3 inflammasome is implicated in a range of human diseases, including neurodegenerative disorders like Alzheimer's disease, autoimmune conditions, and metabolic diseases . Small-molecule inhibitors targeting this pathway represent a promising strategy for therapeutic intervention. Furthermore, the thiophene heterocycle is a privileged structure in agrochemical and pharmaceutical research, often contributing to broad and potent biological activity . This combination of features makes this compound a valuable building block for chemical biology and drug discovery efforts, serving as a key intermediate for the synthesis and optimization of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7,10,12,15-17H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFWZYZORPNMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Derivative: The initial step involves the synthesis of a thiophene derivative through the reaction of thiophene with appropriate reagents to introduce the desired substituents.

    Hydroxylation: The thiophene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

    Coupling with Phenylethanesulfonamide: The hydroxylated thiophene derivative is then coupled with phenylethanesulfonamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the sulfonamide group or other functional groups.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution on the thiophene ring could introduce various functional groups.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Functional Groups

  • Target Compound : Features a sulfonamide group (-SO₂NH-) linked to a 3-hydroxypropyl-thiophen-3-yl chain. The thiophene ring at the 3-position distinguishes it from analogs with substitutions at other positions .
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide (): Replaces the thiophen-3-yl group with a 1-methylpyrrole ring.
  • Compound 30005 () : Contains an acetamide (-NHCO-) group instead of sulfonamide, with a 4-hydroxyphenyl substituent. The acetamide group is less acidic and forms weaker hydrogen bonds than sulfonamides, impacting bioavailability .

Substituent Variations

  • Thiophene Positional Isomers: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () feature thiophen-2-yl groups, which alter steric and electronic profiles compared to the 3-yl substitution in the target compound. Thiophen-2-yl derivatives may exhibit distinct binding affinities in biological systems .

Data Table: Structural and Functional Comparison

Compound Name Core Functional Group Key Substituent Synthesis Method (if reported) Reference
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide Sulfonamide Thiophen-3-yl, hydroxypropyl Not reported -
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethanesulfonamide Sulfonamide 1-Methylpyrrole, hydroxypropyl Not reported
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) Acetamide 4-Hydroxyphenyl, phenylpropyl Zinc powder, HCl in EtOH
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Alcohol, methylamine Thiophen-2-yl Nitro-group reduction (Zn/HCl)
N-[4-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-2-phenylethanesulfonamide Sulfonamide 4-Hydroxyphenoxy, aminoethylphenyl Not reported (patent-derived)

Research Findings and Implications

  • Electronic Effects : Thiophen-3-yl’s electron-rich sulfur atom may enhance interactions with metalloenzymes compared to pyrrole or phenyl substituents .
  • Pharmacological Potential: Sulfonamide derivatives in are often explored as kinase inhibitors or GPCR modulators, suggesting the target compound could share similar therapeutic avenues .
  • Synthetic Challenges : The absence of reported synthesis for the target compound underscores a gap in literature, whereas analogs like 30005 benefit from well-established reductive amination protocols .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following structural formula:

C15H17NO2S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

Key Properties:

  • Molecular Weight: 293.37 g/mol
  • IUPAC Name: this compound
  • CAS Number: 2418708-78-6

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: 3-hydroxypropylamine derivatives and phenylethanesulfonyl chloride.
  • Reaction Conditions: The reaction is conducted under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
  • Purification Techniques: The crude product is purified through recrystallization or chromatography.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or inflammation.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological pathways.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through caspase activation .
  • Anti-inflammatory Effects:
    • Research indicated that this class of compounds can reduce pro-inflammatory cytokine levels in vitro, suggesting potential use in treating inflammatory diseases .
  • Neuroprotective Properties:
    • Preliminary studies have shown that the compound may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenyletheanesulfonamideThiophene ring at position 2Moderate anticancer activity
N-(4-hydroxybutyl)-2-thiophenesulfonamideAliphatic side chainEnhanced anti-inflammatory effects

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